tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate

Description

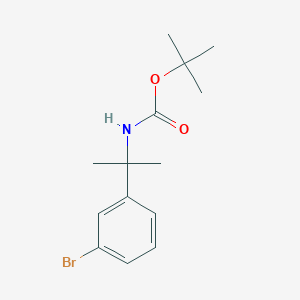

tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to a secondary amine. The compound’s structure includes a propan-2-yl backbone substituted with a 3-bromophenyl group, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry and drug development. The bromine atom at the para position of the phenyl ring enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .

Properties

IUPAC Name |

tert-butyl N-[2-(3-bromophenyl)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-7-6-8-11(15)9-10/h6-9H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJJQQBWKYPUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate typically involves the reaction of a carbonate or isocyanate with an appropriate amine. One common method involves the use of di-tert-butyl dicarbonate and 3-bromopropylamine hydrobromide . The reaction conditions usually require a solvent such as chloroform or ethyl acetate, and the reaction is carried out at a controlled temperature to ensure the desired product is formed .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The 3-bromophenyl group in this compound serves as a key site for palladium-catalyzed cross-coupling reactions. For example:

These reactions enable conversion of the bromine substituent into boronate esters or aryl groups, facilitating further derivatization. The presence of the tert-butyl carbamate group remains intact under these conditions.

Buchwald-Hartwig Amination

The carbamate nitrogen can participate in palladium-mediated coupling with aryl halides:

This methodology highlights the carbamate’s role as an amine surrogate in constructing heterocyclic frameworks.

Nucleophilic Substitution

While less common for aryl bromides, the electron-withdrawing carbamate group may activate the ring for nucleophilic substitution under specific conditions:

Functional Group Transformations

The carbamate moiety undergoes hydrolysis or deprotection under acidic conditions:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| TFA, DCM, rt, 30 min | 2-(3-Bromophenyl)propan-2-amine | 95% | |

| HCl, dioxane/H₂O, reflux | Free amine derivative | 89% |

Deprotection regenerates the amine, enabling further functionalization (e.g., acylation, sulfonation).

Rhodium-Catalyzed Coupling

In specialized cases, rhodium catalysts enable coupling with silyl glyoxylates via Brook rearrangements:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Rh(cod)Cl₂, K₂CO₃, PhMe/H₂O | Complex α-silyl tertiary alcohols | 37–66% |

Key Reaction Insights

-

Catalyst Systems : Pd-based catalysts (e.g., Pd₂(dba)₃, XPhos) are optimal for cross-coupling, while Rh catalysts enable niche transformations.

-

Solvent Compatibility : Polar aprotic solvents (DMF, MeCN) or mixed systems (THF/H₂O) enhance reaction efficiency.

-

Steric Effects : The tert-butyl group imposes steric hindrance, necessitating elevated temperatures (100–120°C) for coupling reactions.

This compound’s versatility in cross-coupling and functional group chemistry makes it invaluable for synthesizing pharmacophores and advanced intermediates in medicinal chemistry.

Scientific Research Applications

tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in asymmetric synthesis reactions.

Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents, including inhibitors for specific enzymes and receptors.

Polymer Chemistry: It can be used in the post-polymerization modification of polymers to introduce functional groups that enhance the properties of the polymer.

Mechanism of Action

The mechanism by which tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate exerts its effects depends on the specific application. In organic synthesis, it acts as an alkylating agent, introducing the tert-butyl carbamate group into the target molecule. The molecular targets and pathways involved vary depending on the specific reaction and the compounds being synthesized .

Comparison with Similar Compounds

Key Observations :

- Phenyl Substitution : Bromine at the 3-position (target compound) vs. methoxy at the 4-position (CAS 1322200-76-9) alters electronic properties. Bromine enhances electrophilicity, favoring cross-coupling, while methoxy increases electron density, affecting reactivity in nucleophilic substitutions .

- Direct Carbamate Attachment : Compounds like CAS 78839-75-5 lack the propan-2-yl spacer, limiting their versatility in multi-step syntheses .

Physicochemical Properties

Available data for analogues suggest the following trends:

The target compound’s bromophenyl group likely confers higher melting points compared to non-halogenated analogues (e.g., CAS 1322200-76-9). Its stability in organic solvents aligns with typical Boc-protected amines, though bromine may increase sensitivity to light .

Example Protocol :

- Step 1 : React 3-bromophenylpropan-2-amine with Boc₂O in dichloromethane and TEA.

- Step 2 : Purify via flash chromatography (hexane:EtOAc gradient) .

Biological Activity

tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate, also known by its CAS number 214964-87-1, is an organic compound belonging to the carbamate class. It possesses a unique structure characterized by a tert-butyl group, a bromophenyl moiety, and a carbamate functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C14H20BrNO2

- Molecular Weight : 314.22 g/mol

- CAS Number : 214964-87-1

Biological Activity Overview

Carbamates, including this compound, are known for their diverse biological activities. The biological effects of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Key areas of investigation include:

- Enzyme Inhibition : The carbamate functional group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is particularly relevant for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission.

- Antimicrobial Properties : Studies have indicated that certain carbamates exhibit antimicrobial activity, making them potential candidates for developing new antibiotics.

- Anticancer Activity : Preliminary research suggests that compounds with similar structures may possess anticancer properties, warranting further exploration into their therapeutic potential.

Enzyme Interaction Studies

Research has shown that related carbamate derivatives can inhibit AChE and BChE with varying degrees of potency. For instance, studies have reported IC50 values ranging from 1.60 µM to over 300 µM for different carbamates . The structural similarity of this compound to these derivatives suggests it may exhibit similar inhibitory effects.

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| Compound A | 38.98 | AChE |

| Compound B | 1.60 | BChE |

| This compound | TBD | TBD |

Antimicrobial Activity

In vitro studies have indicated that carbamate derivatives can exhibit antimicrobial activity against various pathogens. While specific data on this compound is limited, its structural features suggest potential efficacy against microbial strains.

Case Studies

Several case studies have explored the biological activity of carbamates:

- Case Study on AChE Inhibition : A study investigated the inhibitory effects of various carbamates on AChE and BChE, revealing that certain derivatives showed significant potency compared to established drugs like rivastigmine . This highlights the potential for this compound to act as a lead compound in drug discovery.

- Anticancer Screening : Research into structurally related compounds has demonstrated promising anticancer activity through mechanisms involving apoptosis induction in cancer cells . Future studies could focus on the specific effects of this compound in cancer models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.